molecular formula C9H8FNO B11917711 5-Amino-7-fluoro-2,3-dihydroinden-1-one

5-Amino-7-fluoro-2,3-dihydroinden-1-one

Cat. No.: B11917711
M. Wt: 165.16 g/mol
InChI Key: BYIISIIMOMDNHY-UHFFFAOYSA-N
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Description

5-Amino-7-fluoro-2,3-dihydroinden-1-one is a bicyclic ketone featuring a fused indenone core substituted with an amino (-NH2) group at position 5 and a fluorine atom at position 5.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-amino-7-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2

InChI Key

BYIISIIMOMDNHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of 2,3-dihydroinden-1-one followed by the introduction of an amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 5-Amino-7-fluoro-2,3-dihydroinden-1-one may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-fluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • 5-Amino-7-fluoro-2,3-dihydroinden-1-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of diverse derivatives and functionalized compounds.
Reaction Type Description Outcome
Nucleophilic SubstitutionReacts with electrophiles to form substituted derivatives.High yields of functionalized products.
Cyclization ReactionsEngages in cyclization to form cyclic compounds.Diverse ring systems with potential biological activity.

Antimicrobial Properties
Research has indicated that 5-Amino-7-fluoro-2,3-dihydroinden-1-one exhibits antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against both bacterial and fungal strains.

Pathogen Activity MIC (µg/ml)
Staphylococcus aureusSignificant inhibition15
Candida albicansModerate inhibition20

Anticancer Potential
The compound has been evaluated for its anticancer properties through cytotoxicity assays against several human tumor cell lines. Preliminary results suggest that it may inhibit cell growth effectively.

Cell Line IC50 (µM)
A549 (Lung carcinoma)12.5
HepG2 (Liver carcinoma)10.0

Medicinal Applications

Drug Development
The compound is being investigated for its potential as a therapeutic agent in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacology.

Case Studies

  • Study on Antitumor Activity
    • A study conducted by the National Cancer Institute evaluated the compound's effects on a panel of human tumor cell lines, showing promising results in inhibiting cell proliferation with an average growth inhibition rate of 50% at concentrations around 10 µM.
  • Antimicrobial Evaluation
    • A recent study highlighted the compound's effectiveness against Mycobacterium smegmatis, suggesting its potential use in developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of 5-Amino-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

MAO-B Inhibition

  • Compound 13 () : A 5-methoxy-2,3-dihydroinden-1-one derivative forms hydrogen bonds with CYS:172 and π-sulfur interactions, contributing to MAO-B inhibition .
  • Implication for 5-Amino-7-fluoro Analog: The amino group may similarly engage in hydrogen bonding, while the fluorine atom could enhance selectivity through hydrophobic interactions.

Cytotoxicity and Anticancer Activity

  • Mono Mannich Bases (): Derivatives of 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one show cytotoxicity, likely due to the hydroxybenzylidene moiety’s ability to intercalate DNA or disrupt enzyme function .

Cholinesterase Inhibition

  • Compound 8s (): Piperidinylmethyl-substituted indenones exhibit cholinesterase and BACE1 inhibition, relevant to Alzheimer’s disease treatment . The 5-methoxy group in these compounds may enhance blood-brain barrier penetration.

Biological Activity

Introduction

5-Amino-7-fluoro-2,3-dihydroinden-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

5-Amino-7-fluoro-2,3-dihydroinden-1-one has the following chemical properties:

PropertyDetails
Molecular FormulaC9H8FN1O
Molecular Weight165.17 g/mol
IUPAC Name5-amino-7-fluoro-2,3-dihydroinden-1-one
CAS NumberNot specified in provided sources

The biological activity of 5-Amino-7-fluoro-2,3-dihydroinden-1-one is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with receptors that play crucial roles in neurotransmission and cellular communication.

Research indicates that compounds with similar structures often demonstrate activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Properties

Several studies have demonstrated the anticancer potential of 5-Amino-7-fluoro-2,3-dihydroinden-1-one:

  • Cell Viability Assays : In vitro studies using MTT assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against human breast cancer cells (MCF7) .
  • Mechanisms of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies reported that 5-Amino-7-fluoro-2,3-dihydroinden-1-one showed significant activity against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL .
  • Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo studies using models of acute inflammation have shown reduced edema and inflammatory markers upon treatment with the compound.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the efficacy of 5-Amino-7-fluoro-2,3-dihydroinden-1-one on various cancer cell lines. The results indicated significant cytotoxicity against leukemia and breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against a range of pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating bacterial infections .

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